11β-HSD1 Inhibitory Potency: 4-Phenylazepan-4-ol Core vs. Alternative Scaffolds
Derivatives of 4-phenylazepan-4-ol demonstrate potent and tunable inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Direct comparison of a 4-phenylazepan-4-ol-based sulfonamide (1-(4-ethylphenylsulfonyl)-4-phenylazepan-4-ol) against a structurally distinct azepane amide ((4-methoxyphenyl)(4-phenylazepan-1-yl)methanone) reveals significant differences in potency. While the amide achieves an IC50 of 111 nM against human 11β-HSD1, the sulfonamide derivative is approximately 4.4-fold less potent, with an IC50 of 493 nM in the same assay [1][2]. This quantitative difference underscores the critical impact of the linker chemistry off the azepane nitrogen, where the sulfonamide and amide groups confer distinct electronic and steric properties that modulate enzyme binding.
| Evidence Dimension | Inhibition of human 11β-HSD1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 493 nM |
| Comparator Or Baseline | 1-(4-ethylphenylsulfonyl)-4-phenylazepan-4-ol (Target Compound) vs. (4-methoxyphenyl)(4-phenylazepan-1-yl)methanone (Comparator) |
| Quantified Difference | The comparator is 4.4-fold more potent (IC50 = 111 nM) than the target compound. |
| Conditions | Scintillation proximity assay using human 11β-HSD1 expressed in Sf9 cells [1][2]. |
Why This Matters
This data quantifies the sensitivity of 11β-HSD1 to the N-substituent, directly informing medicinal chemistry optimization strategies and highlighting the need for specific 4-phenylazepan-4-ol building blocks for SAR studies.
- [1] BindingDB. BDBM50297213: 1-(4-ethylphenylsulfonyl)-4-phenylazepan-4-ol. IC50 = 493 nM for human 11β-HSD1. View Source
- [2] BindingDB. BDBM50297203: (4-methoxyphenyl)(4-phenylazepan-1-yl)methanone. IC50 = 111 nM for human 11β-HSD1. View Source
